(R)-3-(Acetylthio)isobutyryl Chloride
Overview
Description
“®-3-(Acetylthio)isobutyryl Chloride” is a chemical compound with the molecular formula C6H9ClO2S1. It is not intended for human or veterinary use and is primarily used for research1.
Synthesis Analysis
The synthesis of “®-3-(Acetylthio)isobutyryl Chloride” is not explicitly mentioned in the search results. However, a related compound, Isobutyryl chloride, is prepared by chlorination of isobutyric acid2. A patent describes a continuous production device for isobutyryl chloride synthesis3, which might be adapted for the synthesis of “®-3-(Acetylthio)isobutyryl Chloride”.Molecular Structure Analysis
The molecular structure of “®-3-(Acetylthio)isobutyryl Chloride” is not explicitly provided in the search results. However, the molecular formula is C6H9ClO2S1.Chemical Reactions Analysis
The specific chemical reactions involving “®-3-(Acetylthio)isobutyryl Chloride” are not detailed in the search results. However, isobutyryl chloride, a related compound, is known to undergo many reported transformations2. It reacts with triethylamine to give 2,2,4,4-tetramethylcyclobutanedione2. When treated with hydrogen fluoride, it forms the corresponding acid fluoride2.Physical And Chemical Properties Analysis
The physical and chemical properties of “®-3-(Acetylthio)isobutyryl Chloride” are not explicitly provided in the search results. However, a related compound, isobutyryl chloride, is a colorless liquid with a density of 1.017 g/mL at 25 °C2. It has a melting point of -90 °C and a boiling point of 91-93 °C2.Scientific Research Applications
Stereospecificity in Chloride Ion Channels
- Research Context : Investigation of chiral analogs of 2-(p-chlorophenoxy)isobutyric acid (clofibric acid) revealed the importance of chirality on chloride ion flux in channels. This study contributes to understanding the stereospecificity of chloride ion channels in biological systems (Bettoni et al., 1987).
Acylation Reactions in Organic Chemistry
- Research Context : The use of acylthio compounds, including (R)-3-(Acetylthio)isobutyryl Chloride, for acylation reactions in organic chemistry. This involves reactions with phenols, amines, and acids, showcasing the versatility of these compounds in synthesizing various derivatives (Sakakibara et al., 1988).
Catalytic Properties in Material Science
- Research Context : Studies on surface organometallic chemistry (SOMC) where (R)-3-(Acetylthio)isobutyryl Chloride and related compounds are used for modifying solid surfaces, aiding in the development of new catalysts and understanding the physical and chemical nature of surfaces (Song et al., 2012).
Development of Optically Active Ligands
- Research Context : Synthesis of new optically active ligands using compounds such as (R)-3-(Acetylthio)isobutyryl Chloride. These ligands have applications in potentiometric sensors and in understanding enantioselectivity toward various substrates (Kertész et al., 2009).
Precursors in Synthesis of Chiral Compounds
- Research Context : The role of (R)-3-(Acetylthio)isobutyryl Chloride in the synthesis of value-added chiral compounds such as antibiotics and vitamins. It's used as a precursor in microbial production processes (Matsumoto et al., 2012).
Safety And Hazards
The safety and hazards associated with “®-3-(Acetylthio)isobutyryl Chloride” are not explicitly mentioned in the search results. However, isobutyryl chloride, a related compound, is highly flammable and water-reactive4. It produces corrosive toxic fumes containing HCl on contact with moist air4. It is incompatible with strong oxidizing agents, alcohols, and bases (including amines)4.
Future Directions
The future directions for the use or study of “®-3-(Acetylthio)isobutyryl Chloride” are not explicitly mentioned in the search results. However, given its use in research1, it may have potential applications in the synthesis of other chemical compounds.
Please note that this information is based on the available search results and may not be comprehensive or completely accurate. Always consult a qualified professional or trusted source when dealing with chemicals.
properties
IUPAC Name |
S-[(2R)-3-chloro-2-methyl-3-oxopropyl] ethanethioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO2S/c1-4(6(7)9)3-10-5(2)8/h4H,3H2,1-2H3/t4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUDPWTHDXSOXDX-SCSAIBSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSC(=O)C)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CSC(=O)C)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00474040 | |
Record name | (R)-3-(Acetylthio)isobutyryl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00474040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-(Acetylthio)isobutyryl Chloride | |
CAS RN |
74345-73-6 | |
Record name | (R)-3-(Acetylthio)isobutyryl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00474040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-3-(Acetylthio)isobutyryl Chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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